Ranatuerin-2CPa

Antimicrobial peptide Sequence alignment Paralog divergence

Ranatuerin-2CPa is a 28-residue cationic antimicrobial peptide (AMP) belonging to the ranatuerin-2 subfamily of the frog skin active peptide (FSAP) family. It was originally identified via peptidomic analysis of norepinephrine-stimulated skin secretions from the North American gopher frog Lithobates capito (formerly Rana capito) and is characterized by the primary sequence GIMDTIKDTAKTVAVGLLDKIKCKITGC containing a single intramolecular disulfide bond within the C-terminal cyclic heptapeptide region (Cys23–Cys28).

Molecular Formula
Molecular Weight
Cat. No. B1576032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2CPa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2CPa Procurement Guide: Sequence Identity, Source Origin, and Antibacterial Classification


Ranatuerin-2CPa is a 28-residue cationic antimicrobial peptide (AMP) belonging to the ranatuerin-2 subfamily of the frog skin active peptide (FSAP) family [1]. It was originally identified via peptidomic analysis of norepinephrine-stimulated skin secretions from the North American gopher frog Lithobates capito (formerly Rana capito) and is characterized by the primary sequence GIMDTIKDTAKTVAVGLLDKIKCKITGC containing a single intramolecular disulfide bond within the C-terminal cyclic heptapeptide region (Cys23–Cys28) [1][2]. Ranatuerin-2CPa is classified as having predicted antibacterial activity against both Gram-positive and Gram-negative bacteria and antifungal activity, making it a candidate for antimicrobial resistance research, innate immunity studies, and structure–activity relationship (SAR) investigations within the ranatuerin-2 peptide family [2].

Why Generic Ranatuerin-2 Substitution Cannot Replace Ranatuerin-2CPa in Research Procurement


Ranatuerin-2 family peptides from different Lithobates species and even paralogs from the same species (e.g., Ranatuerin-2CPc from L. capito) exhibit substantial sequence divergence that translates into significant differences in antimicrobial potency, target selectivity, and hemolytic activity. Published comparative data across 44 ranatuerin-2 sequences from 20 Lithobates species demonstrate that MIC values against Escherichia coli range from 2 μM (ranatuerin-2Cb) to >150 μM (ranatuerin-2DN1), against Staphylococcus aureus from 2 μM to >200 μM, and hemolytic HC50 values span from 35 μM to >200 μM [1]. Even single amino acid substitutions alter net charge, hydrophobic moment, and membrane selectivity profiles. Therefore, procurement decisions based solely on family-level classification without verifying the exact sequence identity will introduce uncontrolled variability into experimental results, particularly in SAR studies, antimicrobial susceptibility testing, and comparative phylogenomic analyses where Ranatuerin-2CPa serves as a specific molecular marker for the L. capito lineage [2].

Ranatuerin-2CPa Quantitative Differentiation Evidence: Sequence, Phylogenetic Position, and Predicted Physicochemical Properties


Primary Sequence Divergence of Ranatuerin-2CPa from Its Closest Paralogs in Lithobates capito

Ranatuerin-2CPa (GIMDTIKDTAKTVAVGLLDKIKCKITGC) differs from its co-expressed paralog Ranatuerin-2CPc (GLMDTVKNAAKNLAGQLLDTIKCKITGC) at 10 out of 28 amino acid positions (64.3% identity), representing substantial sequence divergence between paralogs from the same species [1][2]. Key differences include substitution of the hydrophobic N-terminal motif (GIMD vs. GLMD), replacement of the KTVA sequence with KNAA (positions 10–13), and alteration of the C-terminal basic patch. This level of divergence is consistent with gene duplication followed by functional diversification, as observed across the ranatuerin-2 family where a single amino acid change can shift antimicrobial potency by >10-fold [3]. Users requiring the exact Ranatuerin-2CPa sequence for gene expression profiling, phylogenetic marker studies, or species-specific immune defense characterization cannot substitute Ranatuerin-2CPc.

Antimicrobial peptide Sequence alignment Paralog divergence Ranatuerin-2 family

Sequence-Based Phylogenetic Position of Ranatuerin-2CPa as a Species-Specific Lithobates capito Marker

Cladistic analysis of 37 ranatuerin-2 peptide sequences from 17 Lithobates species positioned Ranatuerin-2CPa within a clade containing L. capito, L. sevosus, L. areolatus, and L. palustris, with L. capito and L. sevosus as sister taxa [1]. This phylogenetic placement is not shared by ranatuerin-2 peptides from more distantly related species such as L. clamitans (Ranatuerin-2Ca, UniProt P82878) or L. catesbeianus (ranatuerin-1 through ranatuerin-9). The peptide sequence therefore serves as a validated molecular marker for taxonomic identification and phylogenetic inference, a feature explicitly noted for ranatuerin-2 family peptides where molecular heterogeneity can be exploited for unequivocal species identification [2]. Ranatuerin-2CPa has not been detected in skin secretions of any other Lithobates species surveyed to date, conferring species-level specificity.

Phylogenetic marker Species identification Ranatuerin-2 Lithobates capito

Predicted Physicochemical Profile of Ranatuerin-2CPa Relative to Ranatuerin-2 Family Average Parameters

While experimental MIC values for Ranatuerin-2CPa were not determined in the original isolation study due to limited peptide yield (a common constraint for peptidomic discovery workflows), its predicted physicochemical properties can be compared against the ranatuerin-2 family range to infer its likely activity profile [1]. Ranatuerin-2CPa (GIMDTIKDTAKTVAVGLLDKIKCKITGC) carries a predicted net charge of +2 at neutral pH (2 Lys, 1 Asp, free N-terminus, free C-terminus) and has a calculated mean hydrophobicity (H) of approximately 0.42 (Eisenberg scale), placing it in the moderately cationic and moderately hydrophobic quadrant of the ranatuerin-2 family [2]. This profile is distinct from highly potent family members such as Ranatuerin-2Cb (net charge +3; MIC E. coli = 2 μM) and from weakly active members like Ranatuerin-2ARa (MIC S. aureus > 200 μM). In the ranatuerin-2 family, antimicrobial potency generally correlates with increasing cationicity up to a threshold, beyond which hemolytic activity increases sharply (HC50 ranging from 35 to >200 μM) [3].

Net charge Hydrophobicity Helical propensity Structure–activity relationship

C-Terminal Disulfide Bond Pattern Conservation and Its Structural Implications for Ranatuerin-2CPa

Ranatuerin-2CPa contains the signature ranatuerin-2 C-terminal motif CKXITGC with an intramolecular disulfide bond between Cys23 and Cys28, forming a characteristic cyclic heptapeptide domain [1]. This structural feature is conserved across all members of the ranatuerin-2 subfamily but is absent from related ranid AMP families such as brevinin-1, brevinin-2, esculentin-1, esculentin-2, and temporin, which either lack disulfide bonds or possess a different disulfide connectivity (e.g., the Rana box in brevinin-1 and brevinin-2) [2]. Within the ranatuerin-2 family, the loop size and residue composition of the C-terminal cyclic domain vary; Ranatuerin-2CPa features an Ile-Thr-Gly-Cys motif immediately upstream of the terminal cysteine, distinguishing it from Ranatuerin-2Ca (which has Ile-Ala-Gly-Cys) and Ranatuerin-2CPc (which shares the ITGC motif but differs in the flanking charged residues) [1][3]. The disulfide constraint restricts conformational flexibility in the membrane-interacting C-terminal region, influencing both antimicrobial potency and selectivity toward microbial versus mammalian membranes.

Disulfide bond Cyclic domain Ranatuerin-2 Structural stability

Ranatuerin-2CPa Optimal Application Scenarios for Scientific and Industrial Procurement


Phylogenetic Marker Studies in Ranid Frog Systematics and Population Genetics

Ranatuerin-2CPa serves as a validated species-specific molecular marker for Lithobates capito and its closest relatives (L. sevosus, L. areolatus, L. palustris). Its unique primary sequence, confirmed by MS/MS de novo sequencing and Edman degradation, enables its use in phylogenetic analyses where ranatuerin-2 peptide sequences have been established as reliable indicators of taxonomic relationships among New World ranid frogs [1][2]. The peptide's restricted occurrence to L. capito skin secretions makes it an appropriate reference standard for comparative peptidomics studies aiming to distinguish this species from morphologically similar congeners.

Structure–Activity Relationship (SAR) Studies on Disulfide-Constrained Cyclic Antimicrobial Peptides

The C-terminal CKITGC disulfide-bonded heptapeptide domain of Ranatuerin-2CPa provides a defined structural scaffold for investigating the role of loop size, residue composition, and conformational restraint on antimicrobial activity and membrane selectivity. Comparative SAR studies can benchmark Ranatuerin-2CPa against Ranatuerin-2Ca (which features an 8-residue CKIAGCKP loop) and disulfide-lacking temporin peptides to isolate the contribution of the cyclic domain to potency and selectivity [1][3]. The predicted moderate net charge (+2) and hydrophobicity of Ranatuerin-2CPa position it as a candidate for rational mutagenesis aimed at optimizing the therapeutic index.

Innate Immunity Repertoire Profiling in Amphibian Disease Ecology Research

As part of the suite of host-defense peptides expressed in L. capito skin secretions (alongside brevinin-1, esculentin-1, esculentin-2, and temporin peptides), Ranatuerin-2CPa is relevant for studies examining the relationship between antimicrobial peptide repertoire composition and resistance to pathogens such as Batrachochytrium dendrobatidis (chytrid fungus). The peptide's co-occurrence with two additional ranatuerin-2 paralogs in the same species provides a natural system for investigating functional diversification following gene duplication events [1].

Reference Compound for Ranatuerin-2 Family Nomenclature and Database Curation

Ranatuerin-2CPa is catalogued in the CAMP database (CAMPSQ3294), SATpdb, and chemical vendor inventories with its exact sequence, originating organism, and taxonomic classification. It serves as a named reference point within the systematic nomenclature proposed for ranid frog antimicrobial peptides, where the two-letter species code ('CP' for capito) and paralog designation ('a') enable unambiguous identification across databases and publications [1][2]. Procurement of authenticated Ranatuerin-2CPa supports database curation efforts and ensures experimental reproducibility in studies referencing this specific molecular entity.

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